molecular formula C14H15FN6O3 B11262681 N-(2-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

N-(2-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11262681
M. Wt: 334.31 g/mol
InChI Key: PVGUPLWOBGWWHT-UHFFFAOYSA-N
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Description

N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a nitropyrimidine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the nitro group, and the attachment of the fluorophenyl and morpholine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The fluorophenyl and morpholine groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Evaluating its pharmacological properties and potential as a therapeutic agent.

    Industry: Utilizing its unique chemical properties in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The fluorophenyl group may enhance binding affinity, while the morpholine ring can influence the compound’s solubility and stability. The nitropyrimidine core plays a crucial role in the compound’s reactivity and overall biological activity.

Comparison with Similar Compounds

N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

    N4-(2-CHLOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N4-(2-FLUOROPHENYL)-2-(PIPERIDIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: Contains a piperidine ring instead of a morpholine ring.

    N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-AMINOPYRIMIDINE-4,6-DIAMINE: The nitro group is replaced with an amino group. These comparisons highlight the unique aspects of N4-(2-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE, such as its specific functional groups and their influence on the compound’s properties and applications.

Properties

Molecular Formula

C14H15FN6O3

Molecular Weight

334.31 g/mol

IUPAC Name

4-N-(2-fluorophenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C14H15FN6O3/c15-9-3-1-2-4-10(9)17-13-11(21(22)23)12(16)18-14(19-13)20-5-7-24-8-6-20/h1-4H,5-8H2,(H3,16,17,18,19)

InChI Key

PVGUPLWOBGWWHT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N

Origin of Product

United States

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